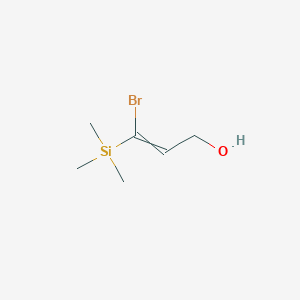

3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol

Descripción

3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol (CAS: Not explicitly listed in evidence; molecular formula: C₆H₁₁BrOSi) is a brominated allylic alcohol featuring a trimethylsilyl (TMS) group at the β-position. This compound is characterized by its α,β-unsaturated enol structure, which confers unique reactivity in organic synthesis, particularly in transition metal-catalyzed reactions and radical transformations. The TMS group enhances steric bulk and electronic stabilization, making it valuable for regioselective functionalization .

Propiedades

Número CAS |

87071-04-3 |

|---|---|

Fórmula molecular |

C6H13BrOSi |

Peso molecular |

209.16 g/mol |

Nombre IUPAC |

3-bromo-3-trimethylsilylprop-2-en-1-ol |

InChI |

InChI=1S/C6H13BrOSi/c1-9(2,3)6(7)4-5-8/h4,8H,5H2,1-3H3 |

Clave InChI |

VNQBACMSXIPWGB-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(C)C(=CCO)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol typically involves the bromination of 3-(trimethylsilyl)prop-2-en-1-ol. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled conditions . The reaction proceeds via electrophilic addition of bromine to the double bond, followed by deprotonation to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring efficient mixing, and maintaining strict control over temperature and reaction times to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Epoxidation: The double bond can be epoxidized using peracids like m-chloroperbenzoic acid (m-CPBA) to form epoxides.

Common Reagents and Conditions

Oxidation: Pyridinium dichlorochromate (PDC), chromium trioxide (CrO3)

Substitution: Nucleophiles such as amines, thiols

Epoxidation: m-Chloroperbenzoic acid (m-CPBA)

Major Products Formed

Oxidation: Aldehydes or ketones

Substitution: Various substituted derivatives depending on the nucleophile used

Epoxidation: Epoxides

Aplicaciones Científicas De Investigación

3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol depends on the specific reaction it undergoes. For example, in epoxidation reactions, the compound reacts with peracids to form an epoxide intermediate. The trimethylsilyl group can stabilize the transition state, facilitating the reaction . In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center .

Comparación Con Compuestos Similares

Key Structural Features:

- Bromine : A leaving group enabling nucleophilic substitution or elimination.

- Trimethylsilyl group : Provides steric protection and stabilizes adjacent carbocations or radicals.

- Allylic alcohol : Participates in hydrogen bonding and oxidation reactions.

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 3-bromo-3-(trimethylsilyl)prop-2-en-1-ol and analogous brominated allylic alcohols.

Table 1: Comparative Analysis of Brominated Allylic Alcohols

Key Observations:

Steric and Electronic Effects :

- The TMS group in 3-bromo-3-(trimethylsilyl)prop-2-en-1-ol provides superior steric shielding compared to alkyl (e.g., cyclohexyl ) or aryl (e.g., methoxyphenyl ) substituents. This shielding reduces side reactions in cross-coupling processes .

- Bromine’s electronegativity polarizes the α-C–Br bond, facilitating nucleophilic displacement. However, the TMS group’s electron-donating effect moderates this polarization, contrasting with electron-withdrawing groups (e.g., ketones in ).

Synthetic Utility :

- The TMS-brominated compound is pivotal in linchpin reactions , enabling sequential functionalization at both α- and β-positions (e.g., lithium-halogen exchange followed by silyl group retention) .

- Comparatively, 3-bromo-2-methylpropan-1-ol (CAS: 40145-08-2) lacks a stabilizing group, leading to faster solvolysis but lower selectivity .

Spectroscopic Differentiation: ¹H-NMR: The TMS group in 3-bromo-3-(trimethylsilyl)prop-2-en-1-ol generates distinct singlet peaks at δ 0.13–0.26 ppm, absent in non-silylated analogs . IR: Si–C stretching vibrations near 860–880 cm⁻¹ confirm TMS presence, differentiating it from methoxy (≈1250 cm⁻¹) or indole (≈3400 cm⁻¹) substituents .

Regulatory and Safety Considerations: Brominated alcohols like 3-bromo-2-(bromomethyl)-1-propanol (CAS: 106023-63-6) are under evaluation for RoHS restrictions due to toxicity concerns, whereas TMS-containing derivatives are less scrutinized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.